1,3-Benzodioxole, 4-methoxy-6-(2-nitroethenyl)-
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Overview
Description
1,3-Benzodioxole, 4-methoxy-6-(2-nitroethenyl)- is an organic compound that belongs to the benzodioxole family. This compound is characterized by the presence of a methylenedioxy group attached to a benzene ring, along with a methoxy group and a nitroethenyl substituent. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 1,3-Benzodioxole, 4-methoxy-6-(2-nitroethenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with catechol, which is a benzene derivative with two hydroxyl groups.
Methylenation: Catechol is reacted with disubstituted halomethanes to introduce the methylenedioxy group, forming 1,3-benzodioxole.
Nitroethenylation: Finally, the nitroethenyl group is introduced at the 6-position through a nitration reaction followed by an aldol condensation.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1,3-Benzodioxole, 4-methoxy-6-(2-nitroethenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 4-methoxy-6-(2-aminoethenyl)-1,3-benzodioxole.
Substitution: The methoxy and nitroethenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide.
Scientific Research Applications
1,3-Benzodioxole, 4-methoxy-6-(2-nitroethenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole, 4-methoxy-6-(2-nitroethenyl)- involves its interaction with molecular targets such as enzymes and receptors. The methylenedioxy group can inhibit cytochrome P450 enzymes, affecting drug metabolism . The nitroethenyl group can undergo redox reactions, generating reactive oxygen species that can induce cellular damage or apoptosis in cancer cells.
Comparison with Similar Compounds
1,3-Benzodioxole, 4-methoxy-6-(2-nitroethenyl)- can be compared with other benzodioxole derivatives such as:
1,3-Benzodioxole, 4,5-dimethoxy-6-(2-propenyl)-: This compound has two methoxy groups and a propenyl group, making it structurally similar but with different chemical properties.
1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)-: This compound has a propenyl group instead of a nitroethenyl group, which affects its reactivity and applications.
The uniqueness of 1,3-Benzodioxole, 4-methoxy-6-(2-nitroethenyl)- lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-methoxy-6-[(E)-2-nitroethenyl]-1,3-benzodioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c1-14-8-4-7(2-3-11(12)13)5-9-10(8)16-6-15-9/h2-5H,6H2,1H3/b3-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXLXUDKGGRTAW-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C=C[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1OCO2)/C=C/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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